molecular formula C13H14N2O2 B3033718 5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1147201-38-4

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3033718
CAS No.: 1147201-38-4
M. Wt: 230.26 g/mol
InChI Key: DQFUFACTDJJENI-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1147201-38-4) is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . This chemical belongs to the pyrazole-carboxylic acid family, a class of heterocyclic compounds recognized for their significant potential in the development of new pharmacologically active molecules . Pyrazole derivatives are extensively investigated in scientific research for a wide spectrum of biological activities, including antimicrobial and antioxidant properties . The structural motif of substituted pyrazoles is a common feature in various therapeutic agents and is a valuable building block in medicinal chemistry and drug discovery research . The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)12-7-11(13(16)17)14-15(12)3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFUFACTDJJENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Methylhydrazine

Reaction Mechanism and Regiochemical Control

The most widely employed method involves a two-step process:

  • Formation of ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate via Claisen condensation between 2,4-dimethylacetophenone and diethyl oxalate under basic conditions.
  • Cyclocondensation with methylhydrazine to construct the pyrazole core, followed by ester hydrolysis to yield the carboxylic acid.
Key Steps:
  • Claisen Condensation :

    • Reagents : 2,4-Dimethylacetophenone, diethyl oxalate, sodium ethoxide.
    • Conditions : Reflux in anhydrous ethanol (6–8 h).
    • Yield : 72–78%.
  • Cyclocondensation :

    • Reagents : Methylhydrazine, ethanol.
    • Conditions : Reflux (80°C, 12 h).
    • Regiochemical Outcome : The electron-withdrawing ester group directs hydrazine attack to the β-keto position, ensuring the 2,4-dimethylphenyl group occupies the 5-position.
  • Ester Hydrolysis :

    • Reagents : 2 M NaOH, HCl.
    • Conditions : Reflux in ethanol/water (1:1), followed by acidification (pH 2–3).
    • Yield : 85–90%.
Table 1: Reaction Parameters for Cyclocondensation Route
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Claisen Condensation NaOEt, EtOH, reflux 72–78 >95%
Cyclocondensation Methylhydrazine, EtOH, 80°C 68–75 >97%
Hydrolysis NaOH, HCl, EtOH/H₂O 85–90 >99%

One-Pot Synthesis via Harigade Methodology

Mechanistic Overview

This method employs terminal alkynes, aldehydes, iodine, and hydrazines in a single pot to construct polysubstituted pyrazoles. For 5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid:

  • Alkyne Activation : 2,4-Dimethylphenylacetylene reacts with iodine to form an iodonium intermediate.
  • Aldehyde Coupling : Condensation with glyoxylic acid introduces the carboxylic acid precursor.
  • Cyclization : Methylhydrazine facilitates pyrazole ring closure.
Advantages:
  • Atom Economy : Eliminates intermediate isolation steps.
  • Regioselectivity : Iodine directs alkyne activation, ensuring correct substituent placement.
Limitations:
  • Functional Group Tolerance : Sensitive to steric hindrance from 2,4-dimethyl groups.
  • Yield : 55–62%, lower than multistep approaches.

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors :
    • Claisen Condensation : Tubular reactors (120°C, 10 bar) reduce reaction time to 2 h.
    • Cyclocondensation : Microreactors enhance heat transfer, minimizing side products.
  • Purification :
    • Crystallization : Ethanol/water mixtures achieve >99% purity.
    • Waste Management : Ethanol recovery via distillation reduces solvent costs.
Table 2: Industrial vs. Laboratory-Scale Metrics
Parameter Laboratory Scale Industrial Scale
Reaction Time 18–24 h 4–6 h
Yield 68–75% 82–88%
Solvent Consumption 500 mL/g product 50 mL/g product

Spectroscopic Characterization

Key Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 12.51 (s, 1H, COOH), 7.21–7.12 (m, 3H, Ar-H), 6.89 (s, 1H, pyrazole-H), 3.82 (s, 3H, N-CH₃), 2.48 (s, 6H, Ar-CH₃).

  • IR (KBr) :
    2925 cm⁻¹ (C-H stretch, CH₃), 1698 cm⁻¹ (C=O), 1540 cm⁻¹ (pyrazole ring).

  • Melting Point : 248–249°C.

Table 3: Spectroscopic Benchmarks
Technique Critical Peaks/Data Reference
¹H NMR δ 3.82 (N-CH₃), δ 2.48 (Ar-CH₃)
IR 1698 cm⁻¹ (C=O)
HPLC Retention time: 6.72 min

Challenges and Mitigation Strategies

Regioisomer Formation

  • Issue : Competing 1,3- vs. 1,5-substitution patterns during cyclocondensation.
  • Solution : Use electron-deficient β-keto esters to favor attack at the β-position.

Ester Hydrolysis Side Reactions

  • Issue : Over-hydrolysis leading to decarboxylation.
  • Solution : Controlled pH (10–12) and low temperature (50°C).

Emerging Methodologies

Enzymatic Catalysis

  • Lipase-Mediated Ester Hydrolysis :
    • Conditions : Candida antarctica lipase B, phosphate buffer (pH 7.5).
    • Yield : 92%, avoids strong acids/bases.

Photochemical Cyclization

  • UV-Irradiated Reactions :
    • Substrates : 2,4-Dimethylphenyl diazo compounds.
    • Efficiency : 50–60% yield, limited scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions result in various substituted pyrazole derivatives.

Scientific Research Applications

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    2,4-dimethylphenylhydrazine: A precursor used in the synthesis of the target compound.

    Pyrazole-3-carboxylic acid: A simpler analog without the 2,4-dimethylphenyl group.

Uniqueness

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the 2,4-dimethylphenyl group and the carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, substituted pyrazoles can be synthesized via the Vilsmeier–Haack reaction, as demonstrated for structurally analogous compounds (e.g., 5-chloro-3-methyl-1-aryl-pyrazole derivatives) . Key steps include:
  • Cyclization: Reacting 2,4-dimethylacetophenone with a hydrazine derivative under acidic conditions.
  • Carboxylation: Introducing the carboxylic acid group via hydrolysis of a nitrile or ester intermediate.
  • Purification: Recrystallization or column chromatography to isolate the product.
    Yield optimization often requires temperature control (e.g., reflux in ethanol) and stoichiometric adjustments of substituents.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer:
  • X-ray crystallography: Provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.8170 Å, c = 30.012 Å, and β = 102.42° have been reported for similar pyrazole-carboxylic acids .
  • NMR spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions. For methyl groups, expect signals at δ ~2.3–2.6 ppm (aromatic-CH₃) and δ ~3.8 ppm (N–CH₃).
  • IR spectroscopy: Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s bioactive conformation and target interactions?

  • Methodological Answer:
  • Molecular docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For pyrazole derivatives, the carboxylic acid group often forms hydrogen bonds with active-site residues .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). This aids in understanding reactivity and binding affinity .
  • MD simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding motifs.

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives?

  • Methodological Answer:
  • Control experiments: Standardize assay conditions (e.g., pH, solvent, cell lines) to minimize variability. For example, anti-inflammatory activity discrepancies may arise from differences in COX-2 isoform expression .
  • Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., methyl vs. chloro groups) to isolate contributing factors. For instance, 2,4-dimethylphenyl groups may enhance lipophilicity compared to chlorophenyl analogs .
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

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